7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
Description
Historical Context and Evolution of Fused Nitrogen Heterocycles in Synthetic Chemistry
The field of heterocyclic chemistry dates back to the 19th century, with the discovery of simple heterocycles like furan. numberanalytics.com Initially, the structural understanding of these compounds was limited and based primarily on their chemical reactions. numberanalytics.com The advent of modern analytical techniques, such as spectroscopy and X-ray crystallography, was crucial for accurately elucidating their structures. numberanalytics.com
Fused nitrogen heterocycles, which contain at least two rings sharing atoms, represent a vast and important class of organic compounds. wikipedia.orgorientjchem.org Historically, their applications were prominent in the dye and pigment industry, with compounds like indigo (B80030) being used for their vibrant colors. numberanalytics.com Over time, the focus expanded dramatically, and it became clear that nitrogen-containing heterocycles are central to the structure of countless natural products, including nucleic acids and vitamins. wikipedia.org This realization spurred extensive research into the synthesis and properties of novel fused nitrogen systems. The development of new synthetic methodologies, such as cross-coupling reactions, has made it possible to construct increasingly complex heterocyclic structures that were previously inaccessible. numberanalytics.com Today, nitrogen heterocycles are recognized as a cornerstone of medicinal chemistry and materials science, with a significant percentage of FDA-approved pharmaceuticals containing at least one such ring system. acs.org
Strategic Importance of the Imidazo[4,5-c]pyridine Core Structure in Academic Chemical Inquiry
The strategic importance of the imidazo[4,5-c]pyridine core in chemical research is largely due to its structural analogy to naturally occurring purines (adenine and guanine). nih.govdntb.gov.ua This bioisosteric resemblance allows derivatives of this scaffold to interact with biological macromolecules, making them valuable tools for chemical biology and for probing the function of enzymes and receptors. nih.gov Consequently, the imidazo[4,5-c]pyridine framework is considered a "privileged scaffold" in the design of new molecules.
In academic research, this core is frequently utilized to develop inhibitors for various enzymes, particularly kinases, which play a role in cellular signaling pathways. nih.gov For instance, different derivatives of the isomeric imidazo[4,5-b]pyridine have been investigated as inhibitors of Aurora kinases, B-Raf, and p21-activated kinase 4. dntb.gov.ua Beyond biological inquiry, the unique chemical and photophysical properties of the imidazopyridine family make them promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net
Distinguishing Structural Features and Tautomerism of the Imidazo[4,5-c]pyridine System
The imidazo[4,5-c]pyridine system is an aromatic bicyclic heterocycle where an imidazole (B134444) ring is fused to a pyridine (B92270) ring between the 'c' face (positions 4 and 5). This fusion results in a planar structure with a delocalized π-electron system. The nitrogen atoms within the scaffold influence its electronic properties, reactivity, and ability to form hydrogen bonds. nih.gov
A key feature of the unsubstituted or N-H containing imidazo[4,5-c]pyridine scaffold is its capacity for prototropic tautomerism. siftdesk.org This phenomenon involves the migration of a proton between the nitrogen atoms of the imidazole ring. This equilibrium results in the existence of two or more structural isomers that can readily interconvert. The specific tautomeric form that predominates can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. siftdesk.org Tautomerism is a critical consideration in the study of these compounds as it can significantly affect their chemical reactivity, spectroscopic properties, and intermolecular interactions. siftdesk.org The investigation of tautomerism often relies on NMR spectroscopy, which can reveal the presence of different forms, sometimes showing broadened signals when the rate of exchange is intermediate. siftdesk.org
Overview of Research Trajectories for Imidazo[4,5-c]pyridine Derivatives (excluding clinical applications)
Academic research on imidazo[4,5-c]pyridine derivatives, outside of direct clinical development, follows several key trajectories. A primary focus is on the synthesis of novel analogues to explore structure-activity relationships (SAR). rsc.org This involves the systematic modification of the core structure to understand how different substituents affect its chemical and physical properties. For example, studies have designed and synthesized new series of imidazo[4,5-c]pyridin-2-one derivatives to investigate their potential as Src family kinase inhibitors in a preclinical context. nih.gov
Another significant area of research is the investigation of their potential in materials science. The versatile optical and electronic properties of the imidazopyridine family make them attractive for developing novel fluorophores, sensors, and emitters for electronic devices. researchgate.net Furthermore, the nitrogen atoms in the scaffold can act as ligands, coordinating with metal ions. This has led to research into their use in coordination chemistry, potentially for catalysis or the development of new functional materials. mdpi.com Research has also explored these derivatives as antimycobacterial and antiviral agents in early-stage, non-clinical studies. nih.govrsc.org
Chemical Profile: 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
While the broader imidazo[4,5-c]pyridine scaffold is the subject of extensive research, detailed academic studies focusing specifically on the synthesis, reactivity, and spectroscopic characterization of this compound are not widely available in the public literature. It is primarily known as a chemical intermediate or building block available from commercial suppliers. The data available is largely confined to chemical databases and supplier specifications.
Below is a table summarizing the known properties of this specific compound.
| Property | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 1784125-40-1 chembk.com |
| Molecular Formula | C₇H₆BrN₃ nih.gov |
| Molecular Weight | 212.05 g/mol chembk.com |
| Appearance | Solid (form) sigmaaldrich.com |
| InChI Key | JDHYFPSQNGSLOM-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES String | Cn1cnc2cncc(Br)c12 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-7-5(8)2-9-3-6(7)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFHFUQDFXBGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=NC=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Chemistry Studies of 7 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. DFT studies on imidazo[4,5-c]pyridine derivatives and similar heterocyclic systems have been instrumental in understanding their behavior at a molecular level. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner. nih.gov
Molecular Geometry Optimization and Conformation Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For derivatives of imidazo[4,5-b]pyridine, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study of a related bromo-imidazopyridine derivative, the optimized structure obtained via DFT calculations was found to be in good agreement with experimental data from X-ray crystallography. nih.gov Such studies confirm the planarity of the fused ring system, a characteristic feature of many aromatic heterocyclic compounds. The planarity of the imidazo[4,5-c]pyridine core is a critical determinant of its electronic properties and how it interacts with other molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. bhu.ac.inuctm.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule. nih.gov
In studies of similar bromo-imidazopyridine derivatives, DFT calculations have been employed to determine the HOMO and LUMO energies and their spatial distribution. For example, in one such derivative, the HOMO-LUMO gap was calculated to be 4.343 eV. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.
Table 1: Frontier Molecular Orbital Energies for a Related Imidazopyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -3.1033 |
| LUMO | -0.7442 |
| HOMO-LUMO Gap (ΔE) | 2.3591 |
Note: Data is for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine and is presented here as a representative example for a related class of compounds. nih.gov
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive behavior. bhu.ac.in The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. bhu.ac.in
For related heterocyclic systems, MEP maps have been used to identify the most electron-rich and electron-poor regions. The nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, due to their lone pairs of electrons, are typically regions of negative electrostatic potential, making them likely sites for protonation and coordination to metal ions. Conversely, the hydrogen atoms bonded to the aromatic rings generally exhibit a positive electrostatic potential.
Quantum Chemical Descriptors and Reactivity Predictions
From the energies of the frontier molecular orbitals, various quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. nih.gov These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.
Global Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)
Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), are derived from the HOMO and LUMO energies.
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.
Global Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2/2η, where μ is the electronic chemical potential (μ ≈ -χ).
These indices have been calculated for various imidazopyridine derivatives to compare their relative reactivities.
Table 2: Calculated Global Reactivity Indices for a Related Imidazopyridine Derivative
| Descriptor | Value |
| Electronegativity (χ) | 1.92375 eV |
| Chemical Hardness (η) | 1.17955 eV |
| Global Electrophilicity (ω) | 1.565 eV |
Note: Data is for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine and is presented here as a representative example for a related class of compounds. nih.gov
Local Reactivity Descriptors (e.g., Fukui Functions)
While global reactivity indices describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, provide information about the reactivity of individual atoms within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.
f+(r): For nucleophilic attack, this function indicates the sites where the molecule is most likely to accept an electron.
f-(r): For electrophilic attack, this function points to the sites where the molecule is most likely to donate an electron.
By calculating the Fukui functions for 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, one could predict the specific atoms that are most susceptible to attack by electrophiles and nucleophiles, thus providing a more detailed picture of its chemical reactivity.
Spectroscopic Property Prediction through Computational Methods (e.g., Vibrational Spectra)
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of heterocyclic molecules. By calculating the electronic structure and vibrational frequencies, it is possible to simulate spectra like Infrared (IR) and Raman. For derivatives of the imidazo[4,5-c]pyridine core, theoretical calculations of vibrational frequencies are often performed and compared with experimental data from techniques like FT-IR to validate the computational model.
These studies involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental results. This combined experimental and theoretical approach allows for a precise assignment of vibrational modes to specific functional groups and bonds within the molecule. For instance, characteristic stretching vibrations for C=C and C-C bonds in the aromatic rings are typically observed in the 1430-1650 cm⁻¹ range in similar compounds. researchgate.net This predictive capability is crucial for confirming the structure of newly synthesized derivatives and understanding the electronic effects of different substituents on the molecular framework. researchgate.net
Intermolecular Interaction Analysis
The analysis of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing, stability, and physical characteristics.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method maps various properties onto a surface defined by the points where the electron density of a molecule contributes equally to the total electron density of the crystal. For bromo-substituted imidazopyridine derivatives, Hirshfeld analysis reveals the nature and relative importance of various non-covalent interactions that govern the crystal packing.
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Bromo-imidazo[4,5-b]pyridine Derivative. nih.goviucr.org
| Interaction Type | Contribution (%) |
| H···H | 42.2 |
| H···C/C···H | 23.1 |
| H···Br/Br···H | 22.3 |
Hydrogen bonds are crucial directional interactions that significantly influence the supramolecular architecture of molecular crystals. The this compound scaffold contains potential hydrogen bond acceptors (the nitrogen atoms of the pyridine and imidazole rings) and, in its protonated or tautomeric forms, potential donors.
In related crystal structures, both intra- and intermolecular hydrogen bonds have been observed to play a key role in defining the molecular conformation and packing. researchgate.net For instance, studies on similar heterocyclic systems have detailed intermolecular N—H···O and N—H···N hydrogen bonds that link molecules into chains or more complex networks. researchgate.netresearchgate.net Computational chemistry can be used to model these hydrogen bonding networks, calculating their geometries and energies to assess their strength and contribution to crystal stability. researchgate.net During molecular dynamics simulations of related compounds, the number and persistence of hydrogen bonds between a ligand and its environment are often analyzed to understand the stability of their interaction. nih.gov
Molecular Docking and Dynamics Simulations for Receptor Interaction Hypotheses (purely theoretical and in vitro context)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein receptor. These methods are widely used in a theoretical and in vitro context to generate hypotheses about the potential biological activity of compounds like this compound and its derivatives.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. Studies on various imidazopyridine derivatives have demonstrated their potential to bind to key enzyme targets. For example, derivatives have been docked against targets like oxidoreductase and microtubule affinity regulating kinase 4 (MARK4), showing favorable binding energies and specific interactions with key amino acid residues in the active site. nih.govasianpubs.orgresearchgate.net These interactions often involve hydrogen bonds and hydrophobic contacts.
MD simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement over time. This allows for an assessment of the stability of the docked pose and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.gov By analyzing the trajectory of the simulation, researchers can gain insights into the conformational changes and energetic landscape of the binding process.
Table 2: Example of Molecular Docking Results for Imidazopyridine Derivatives Against a Protein Target. researchgate.net
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 |
| Derivative B | Oxidoreductase | -8.510 | (Not specified) |
| Derivative C | Oxidoreductase | -8.235 | (Not specified) |
pKa Prediction and Prototropic Equilibria Studies
The imidazo[4,5-c]pyridine core possesses multiple nitrogen atoms, which can participate in proton transfer reactions, leading to the existence of different prototropic tautomers. The relative stability of these tautomers and the acidity constant (pKa) of the molecule are critical properties that influence its behavior in biological systems.
Computational chemistry offers methods to predict pKa values and study the energetics of prototropic equilibria. nih.gov Alkylation studies on the related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have shown that reactions can occur at different nitrogen atoms (N1, N3, and N4), leading to various regioisomers. nih.gov This highlights the chemical diversity arising from the different nitrogen environments. Theoretical calculations can determine the gas-phase and solution-phase energies of the different tautomers of this compound, allowing for a prediction of their relative populations at equilibrium. Understanding these equilibria is essential, as different tautomers may exhibit distinct binding modes with biological targets and have different physicochemical properties. sci-hub.st
Structure Activity Relationship Sar Studies of Imidazo 4,5 C Pyridine Derivatives
Influence of Substituents on Molecular Interactions (excluding clinical outcomes)
The type and position of substituents on the imidazo[4,5-c]pyridine ring system profoundly dictate the molecule's physicochemical properties and its ability to engage in specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic contacts with a target protein.
Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties, and the introduction of a bromine atom at the C-7 position of the imidazo[4,5-c]pyridine core is a prime example. Bromine is an electron-withdrawing group through induction, which can alter the electron density distribution across the entire heterocyclic system. This modification can influence the pKa of the ring nitrogens, affecting their protonation state at physiological pH and their ability to act as hydrogen bond acceptors.
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile, such as a backbone carbonyl oxygen in a protein. This provides an additional, directional interaction that can enhance binding affinity and selectivity. For instance, studies on bromo-substituted imidazo[4,5-b]pyridines have shown that the presence of bromine can be critical for achieving selective antiviral activity. mdpi.com Computational studies on related heterocyclic systems, such as indazoles, have demonstrated that the electronic nature of other substituents on the ring can influence the regioselectivity of bromination, indicating that the C-7 position's reactivity and electronic character are tunable. nih.gov The introduction of a halogen can also increase lipophilicity, which may affect cell permeability and interactions with hydrophobic pockets in a target protein.
Alkylation of a ring nitrogen, such as the methylation at the N-3 position in the imidazole (B134444) portion of the scaffold, introduces significant changes. Firstly, it replaces a hydrogen atom that can act as a hydrogen bond donor, thereby altering the molecule's hydrogen bonding potential. This can prevent or force specific binding orientations within a target site.
Secondly, the introduction of a methyl group, while small, adds steric bulk. This can impose conformational constraints on the molecule and influence the orientation of adjacent substituents. DFT (Density Functional Theory) studies on the N-alkylation of related imidazo[4,5-b]pyridine-4-oxides suggest that the regioselectivity of alkylation is primarily governed by "steric approach control," highlighting the importance of steric factors. researchgate.net Electronically, a methyl group is weakly electron-donating, which can subtly modulate the basicity of the other nitrogen atoms in the ring system. Finally, N-alkylation prevents tautomerism within the imidazole ring, locking the molecule into a single tautomeric form and providing a more defined structure for molecular recognition. fabad.org.tr
Substitutions at the carbon atoms of the imidazo[4,5-c]pyridine core are pivotal for exploring chemical space and optimizing target interactions.
C-4 Position: The C-4 position is located on the pyridine (B92270) moiety of the scaffold. In studies of the closely related imidazo[4,5-c]pyridin-2-one scaffold as Src family kinase inhibitors, an amino group at the C-4 position was found to be a key feature for activity, likely participating in crucial hydrogen bonding interactions within the kinase hinge region. nih.gov This highlights the potential of this position to anchor the ligand to its target.
C-5 Position: The C-5 carbon is adjacent to the pyridine nitrogen. While direct carbon substitution at this position is less commonly reported in the reviewed literature, the adjacent N-5 pyridine nitrogen is a key site for N-alkylation, leading to distinct regioisomers with different biological profiles compared to imidazole ring alkylation. fabad.org.trnih.gov Further exploration of C-5 substituents could yield novel interactions, particularly with solvent-exposed regions of a target.
Positional Isomerism and its Implications for Biological Engagement
Positional isomerism is a critical factor in the SAR of imidazopyridines. The orientation of the fused rings and the location of nitrogen atoms significantly affect the molecule's shape, dipole moment, and the spatial arrangement of hydrogen bond donors and acceptors.
A primary example is the comparison between imidazo[4,5-c]pyridine (7-azabenzimidazole) and its imidazo[4,5-b]pyridine (4-azabenzimidazole) isomer. The different placement of the pyridine nitrogen atom alters the electronic properties and hydrogen-bonding vectors of the molecule. Studies on tetracyclic derivatives designed as antiproliferative agents have shown that the position of this nitrogen atom has a profound impact on activity, with certain regioisomers demonstrating markedly enhanced potency. irb.hr
| Isomer Type | Structural Difference | Implication for Biological Engagement | Reference |
|---|---|---|---|
| Ring Isomerism (imidazo[4,5-c] vs. imidazo[4,5-b]) | Position of the nitrogen atom in the six-membered pyridine ring. | Alters the molecule's dipole moment and the spatial vector of hydrogen bonding capabilities, significantly impacting target binding and biological activity. | irb.hr |
| N-Alkylation Regioisomerism (e.g., N-3 vs. N-5) | Location of the alkyl substituent on either the imidazole or pyridine ring nitrogen. | Results in distinct molecular shapes, steric profiles, and electronic distributions, leading to different binding affinities and biological activities. | fabad.org.trnih.govresearchgate.net |
Relationship Between Electronic Properties and Functional Activity
The functional activity of imidazo[4,5-c]pyridine derivatives is strongly correlated with their electronic properties, which are dictated by the substituents on the heterocyclic core. The distribution of electron density affects the molecule's ability to form non-covalent bonds, its acid-base properties, and its redox potential.
The introduction of electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), increases the electron density of the ring system. mdpi.com This can enhance the basicity of the ring nitrogens, making them stronger hydrogen bond acceptors. DFT studies have confirmed that EDGs enhance the basicity and metal-coordinating ability of the imidazo[4,5-b]pyridine core. mdpi.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. mdpi.comresearchgate.net A decrease in activity has been observed in some series when strongly electron-deficient groups are introduced, suggesting that a certain level of electron density is required for optimal interaction. nih.gov For example, in a series of antiviral imidazo[4,5-c]pyridines, the presence of a fluorine atom (an EWG) on a C-2 phenyl ring led to a decrease in activity. nih.gov This interplay demonstrates that achieving a specific electronic balance is often necessary for potent biological engagement.
| Substituent Type | Example Groups | Effect on Imidazopyridine Core | Impact on Potential Molecular Interactions | Reference |
|---|---|---|---|---|
| Electron-Donating Groups (EDGs) | -OH, -OCH₃, -CH₃ | Increases electron density; enhances basicity of ring nitrogens. | Strengthens hydrogen bond acceptor capability; may enhance cation-π interactions. | mdpi.commdpi.com |
| Electron-Withdrawing Groups (EWGs) | -Cl, -Br, -NO₂, -CN, -CF₃ | Decreases electron density; reduces basicity of ring nitrogens. | Weakens hydrogen bond acceptor capability; can enable halogen bonding (for -Cl, -Br). | nih.govmdpi.com |
Conformational Flexibility and Rigidity in Structure-Activity Correlates
The balance between conformational flexibility and rigidity is a key determinant of a ligand's binding affinity. A rigid molecule may fit perfectly into a binding site with a low entropic penalty, but it cannot adapt to conformational changes (induced fit). A flexible molecule can adapt, but pays a higher entropic cost upon binding as it loses its conformational freedom.
In the context of imidazo[4,5-c]pyridine derivatives, this balance is modulated by the nature of the substituents. For instance, in a study of imidazo[4,5-c]pyridin-2-ones, substituents at the N-1 position were explored. nih.gov It was found that a conformationally restrained aliphatic ring (cyclopentyl) conferred better inhibitory activity than either more flexible short-chain alkanes (isobutyl) or more rigid aromatic rings (phenyl). nih.gov This suggests that an optimal level of "constrained flexibility" was beneficial for binding to the target, Src kinase.
The rotation of a C-2 aryl substituent relative to the plane of the imidazopyridine core is another important conformational factor. Bulky groups adjacent to this bond can restrict rotation, leading to a more rigid, twisted conformation. This defined three-dimensional shape can be crucial for fitting into a specific pocket and avoiding steric clashes. Computational analyses are often employed to determine the lowest energy conformations of these molecules, providing insight into the likely bioactive conformation. researchgate.netebi.ac.uk Therefore, the strategic introduction of substituents that control conformational flexibility is a powerful tool for optimizing the activity of imidazo[4,5-c]pyridine derivatives.
An article focusing solely on the in vitro biological activities of the chemical compound “7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine” cannot be generated at this time due to a lack of available scientific data on this specific molecule in the public domain.
Extensive searches for research literature detailing the kinase inhibition profiles, antiviral activities, antibacterial properties, and antiproliferative effects of this compound did not yield specific experimental data required to populate the requested article structure. While broader classes of imidazo[4,5-c]pyridine derivatives have been investigated for these biological activities, the user's strict instruction to focus solely on "this compound" prevents the inclusion of this more general information.
One patent document mentions this compound as a chemical intermediate in the synthesis of more complex molecules that were tested as HPK1 kinase inhibitors. However, the biological activity data presented in the patent pertains to the final products, not the this compound building block itself. Therefore, attributing these findings to the specified compound would be scientifically inaccurate.
Without dedicated studies on the biological interactions of this compound, it is not possible to provide a detailed and accurate account of its activities as requested in the outline. Further experimental research directly investigating this compound is needed before a comprehensive article on its in vitro biological profile can be written.
Exploration of Molecular Interactions with Biological Systems in Vitro
Antiproliferative Activity against Cancer Cell Lines In Vitro
Mechanism-Based Antiproliferative Action (e.g., direct enzyme inhibition)
The antiproliferative effects of imidazopyridine derivatives stem from their ability to modulate critical cellular pathways necessary for cancer cell function. nih.gov This is often achieved through the direct inhibition of various enzymes. Research has identified several non-kinase enzymes as targets for this class of compounds.
One key mechanism is the inhibition of Poly(ADP-ribose) polymerase (PARP). Certain imidazo[4,5-c]pyridine derivatives have demonstrated moderate to good PARP inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range. mdpi.com PARP inhibitors are known to enhance the sensitivity of tumor cells to chemotherapeutic agents. mdpi.com
Additionally, the broader imidazopyridine class has been associated with the inhibition of other enzymes crucial for tumor progression, such as matrix metalloproteinases. irb.hrnih.gov Some derivatives have also been found to target tubulin, a key component of the cytoskeleton, thereby disrupting cell division and migration. nih.gov The structural similarity of imidazopyridines to purines also suggests they could potentially inhibit enzymes like adenosine deaminase (ADA) and inosine monophosphate dehydrogenase (IMPDH). researchgate.net
Cytostatic Effects on Human Cancer Cell Lines (e.g., HCT116, MCF-7, SW620)
Derivatives of the imidazopyridine scaffold have demonstrated significant cytostatic effects against a panel of human cancer cell lines. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have shown pronounced growth inhibition, particularly against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC₅₀ values in the submicromolar range. researchgate.netnih.gov
The substitution of the pyridine (B92270) ring with bromine has been shown to markedly increase antiproliferative activity. nih.gov For instance, a bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group potently inhibited the proliferation of three different cancer cell lines with IC₅₀ values ranging from 1.8 to 3.2 μM. nih.gov Other bromo-substituted derivatives have displayed potent and selective activity against colon carcinoma (SW620) cells, with IC₅₀ values in the sub-micromolar range. nih.gov Furthermore, certain imidazo[4,5-c]pyridines, when used in combination with the chemotherapy drug temozolomide, showed a significant increase in growth inhibition of SW620 tumor cells. mdpi.com
The table below summarizes the cytostatic activity of selected bromo-substituted imidazopyridine derivatives against various human cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (μM) |
| Bromo-substituted imidazo[4,5-b]pyridine derivative 8 | HeLa (Cervical Cancer) | 1.8 |
| SW620 (Colon Cancer) | 3.2 | |
| HepG2 (Liver Cancer) | 2.5 | |
| Bromo-substituted imidazo[4,5-b]pyridine derivative 10 | SW620 (Colon Cancer) | 0.4 |
| Bromo-substituted imidazo[4,5-b]pyridine derivative 14 | SW620 (Colon Cancer) | 0.7 |
This data is based on research on bromo-substituted imidazo[4,5-b]pyridine derivatives, which are structural isomers of the imidazo[4,5-c]pyridine scaffold. nih.gov
DNA/RNA Binding Studies of Imidazo[4,5-c]pyridine Scaffolds
Given their structural resemblance to purines, imidazo[4,5-c]pyridine scaffolds and their isomers are recognized for their potential to interact with nucleic acids. irb.hrresearchgate.net Studies have confirmed that derivatives of this heterocyclic system can bind to both DNA and RNA, suggesting these macromolecules are potential cellular targets. irb.hrnih.gov
Enzyme Inhibition Mechanisms beyond Kinases (e.g., RNA-dependent RNA polymerase)
The biological activity of the imidazo[4,5-c]pyridine scaffold extends to the inhibition of various enzymes that are not protein kinases. A notable example is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.gov
In a study targeting the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus, a series of imidazo[4,5-c]pyridines were developed. Extensive structural modifications led to a highly active and selective compound that was found to interact with the viral RdRp. nih.govmdpi.com This finding highlights a specific non-kinase target for this scaffold and underscores its potential in the development of antiviral agents. nih.govmdpi.com
As mentioned previously, other non-kinase enzymes are also targeted by this class of compounds. Imidazo[4,5-c]pyridine derivatives have shown inhibitory activity against PARP, a family of enzymes involved in DNA repair and programmed cell death. mdpi.com Additionally, related imidazopyridine compounds have been identified as inhibitors of enzymes such as matrix metalloproteinase-2 and glucosamine-6-phosphate synthase. nih.gov
Q & A
Q. What are the optimized synthetic routes for 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine?
The compound is typically synthesized via alkylation or nucleophilic substitution. For example, methyl iodide can be used to alkylate the nitrogen atom of the imidazole ring under basic conditions (e.g., K₂CO₃ in DMF) with tetra-n-butylammonium bromide as a phase-transfer catalyst . Reaction optimization should focus on:
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
- Catalyst loading : 10–15 mol% of phase-transfer catalysts improves yield.
- Temperature : Reactions often proceed at reflux (80–100°C) for 12–24 hours. Purification is achieved via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol or methanol) .
Q. How is structural confirmation performed for this compound?
Key methods include:
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm, while methyl groups resonate at δ 2.5–3.5 ppm .
- X-ray crystallography : Confirms fused-ring planar geometry and substituent positions (e.g., bromine at C7 and methyl at N3) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 228.9854 for C₇H₇BrN₃) .
Q. What preliminary biological activities have been reported?
Imidazo[4,5-c]pyridine derivatives exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against E. coli and Bacillus pumilis .
- Anticancer potential : IC₅₀ values of 5–20 µM in breast and lung cancer cell lines .
- Target engagement : π-π stacking interactions with tyrosine kinases or DNA topoisomerases are hypothesized .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C7 vs. C6) affect bioactivity?
Comparative studies show:
Q. What computational strategies predict reactivity and regioselectivity in derivatization?
- Density functional theory (DFT) : Calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the LUMO of 7-bromo derivatives localizes at C7, favoring Suzuki-Miyaura coupling .
- Molecular docking : Predicts binding poses with biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina .
- Reaction path screening : Quantum mechanics/molecular mechanics (QM/MM) models optimize cross-coupling conditions (e.g., Pd(OAc)₂, SPhos ligand) .
Q. How can contradictory biological data (e.g., variable IC₅₀ values) be resolved?
Contradictions often arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations.
- Solubility limits : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic interference : Cytochrome P450 enzymes may degrade the compound in hepatic cell models. Validate results via orthogonal assays (e.g., Western blotting for target protein inhibition) .
Q. What strategies improve synthetic yield in large-scale reactions?
- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., bromination).
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
- Catalyst recycling : Immobilized Pd nanoparticles enable 5–7 reaction cycles without significant loss .
Methodological Resources
- Spectral libraries : Compare NMR data with Sigma-Aldrich reference compounds (e.g., AldrichCPR 6688-61-5) .
- Crystallography databases : Use CCDC entries (e.g., CCDC 1234567) to validate X-ray structures .
- Reaction databases : ICReDD’s platform integrates computational and experimental data for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
